molecular formula C12H10FN B7837962 3-Fluoro-5-phenylaniline

3-Fluoro-5-phenylaniline

Cat. No.: B7837962
M. Wt: 187.21 g/mol
InChI Key: WRVVKXNPEDTXSR-UHFFFAOYSA-N
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Description

3-Fluoro-5-phenylaniline is an organic compound with the molecular formula C12H10FN It is a fluorinated derivative of aniline, characterized by the presence of a fluorine atom at the third position and a phenyl group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of 3-Fluoro-5-phenylaniline often employs large-scale chemical processes that ensure high purity and yield. The nitration-reduction pathway is a widely used method, where a nitro group is introduced into the benzene ring, followed by reduction to form the aniline derivative . This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-Fluoro-5-phenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-5-phenylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to modulate the compound’s reactivity and binding affinity to various biological targets . This modulation can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-phenylaniline’s unique combination of a fluorine atom and a phenyl group on the aniline ring gives it distinct chemical properties, such as enhanced stability and reactivity. This makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVVKXNPEDTXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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